
L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-, commonly known as AD4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AD4 is a derivative of L-cysteine, which is an amino acid that plays an important role in the human body. AD4 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of AD4 is complex and not fully understood. AD4 is thought to interact with specific amino acid residues in proteins, causing changes in protein structure and function. AD4 has also been shown to have antioxidant properties, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
AD4 has a range of biochemical and physiological effects. One of the main effects of AD4 is its ability to bind to proteins and modulate their function. AD4 has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, AD4 has been shown to have anti-inflammatory effects, which may make it a useful tool for studying inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of AD4 for lab experiments is its specificity. AD4 can bind to specific amino acid residues in proteins, allowing researchers to study the effects of these interactions on protein function. Additionally, AD4 is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, there are also limitations to the use of AD4 in lab experiments. AD4 is a complex compound that requires specialized knowledge and equipment to produce and use. Additionally, AD4 may have off-target effects on proteins, which can complicate data interpretation.
未来方向
There are many potential future directions for research on AD4. One area of interest is the development of new synthetic methods for producing AD4. Additionally, researchers may continue to explore the biochemical and physiological effects of AD4, particularly in the context of protein structure and function. Finally, AD4 may have potential applications in the development of new drugs for a variety of diseases, although further research is needed to explore this possibility.
In conclusion, AD4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. AD4 has a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. While there are limitations to the use of AD4 in lab experiments, its specificity and synthetic nature make it a promising tool for studying protein structure and function. Further research is needed to fully understand the mechanisms of action of AD4 and to explore its potential applications in drug development.
合成方法
AD4 is synthesized through a multi-step process that involves the reaction of L-cysteine with bromine and fluorine compounds. The resulting compound is then acetylated to form AD4. The synthesis of AD4 is a complex process that requires specialized knowledge and equipment, making it difficult for non-experts to produce.
科学研究应用
AD4 has been used in a variety of scientific research applications. One of the main uses of AD4 is as a tool for studying protein structure and function. AD4 can bind to specific amino acid residues in proteins, allowing researchers to study the effects of these interactions on protein function.
属性
CAS 编号 |
119018-03-0 |
|---|---|
产品名称 |
L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)- |
分子式 |
C7H9Br2F2NO3S |
分子量 |
385.02 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(1,1-dibromo-2,2-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Br2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(8,9)6(10)11/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChI 键 |
XVSSOUNHNGSSKQ-BYPYZUCNSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC(C(F)F)(Br)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC(C(F)F)(Br)Br)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(C(F)F)(Br)Br)C(=O)O |
同义词 |
DBDFE-NAC N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-1-cysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



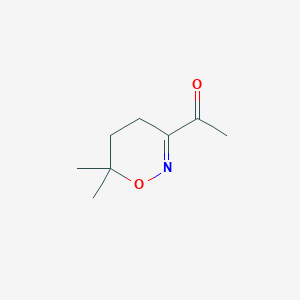
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
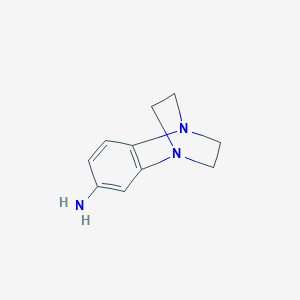


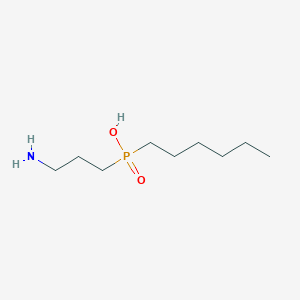

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
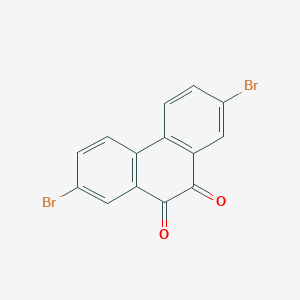
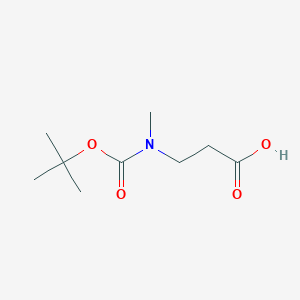

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)